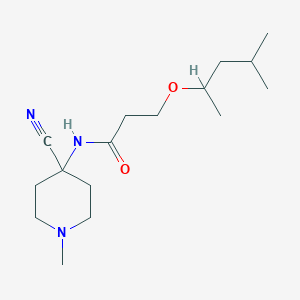
N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-methylpentan-2-yloxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-methylpentan-2-yloxy)propanamide, also known as JNJ-31020028, is a novel small molecule that has shown promising results in scientific research. It belongs to the class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 2 (mGluR2).
Mechanism of Action
N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-methylpentan-2-yloxy)propanamide acts as a PAM of mGluR2, which means that it enhances the activity of the receptor by binding to an allosteric site on the receptor. This results in an increase in the affinity of the receptor for glutamate, leading to increased signaling through the receptor. The enhanced activity of mGluR2 has been shown to have neuroprotective effects and to improve cognitive function in animal models of CNS disorders.
Biochemical and Physiological Effects:
N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-methylpentan-2-yloxy)propanamide has been shown to have a range of biochemical and physiological effects in animal models of CNS disorders. It has been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and enhance the efficacy of antipsychotic drugs. It has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-methylpentan-2-yloxy)propanamide is its specificity for mGluR2, which reduces the risk of off-target effects. It has also been shown to have good bioavailability and to cross the blood-brain barrier, making it a promising candidate for CNS drug development. However, one of the limitations of N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-methylpentan-2-yloxy)propanamide is its low solubility, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the research on N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-methylpentan-2-yloxy)propanamide. One potential avenue is to investigate its effects in combination with other drugs, such as antipsychotics, to determine whether it can enhance their efficacy. Another direction is to explore its effects in different animal models of CNS disorders, as well as in human clinical trials. Additionally, further research is needed to optimize the synthesis process and improve the solubility of N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-methylpentan-2-yloxy)propanamide, which could facilitate its use in experimental settings.
Synthesis Methods
The synthesis of N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-methylpentan-2-yloxy)propanamide involves a multi-step process that starts with the reaction of 4-cyano-1-methylpiperidine with 3-bromo-1-(4-methylpentan-2-yloxy)propan-2-ol to form the intermediate compound, which is then treated with 1,1'-carbonyldiimidazole (CDI) to obtain the final product. The yield of the synthesis process is reported to be 50%.
Scientific Research Applications
N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-methylpentan-2-yloxy)propanamide has been extensively studied for its potential therapeutic effects in various central nervous system (CNS) disorders, including schizophrenia, anxiety, and depression. It has been shown to enhance the activity of mGluR2, which is involved in regulating the release of glutamate, a neurotransmitter that plays a crucial role in synaptic plasticity and cognitive function. The dysregulation of glutamate signaling has been implicated in the pathophysiology of several CNS disorders, and thus, N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-methylpentan-2-yloxy)propanamide has emerged as a promising candidate for the treatment of these conditions.
properties
IUPAC Name |
N-(4-cyano-1-methylpiperidin-4-yl)-3-(4-methylpentan-2-yloxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O2/c1-13(2)11-14(3)21-10-5-15(20)18-16(12-17)6-8-19(4)9-7-16/h13-14H,5-11H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVRBRMMRIECNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)OCCC(=O)NC1(CCN(CC1)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-methylpentan-2-yloxy)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Butyl {[3-cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2618957.png)
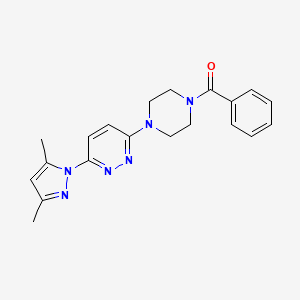

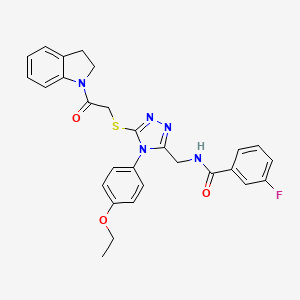

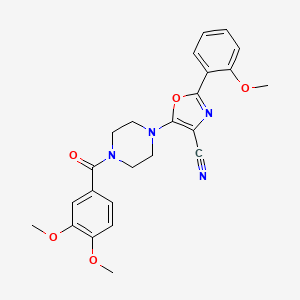
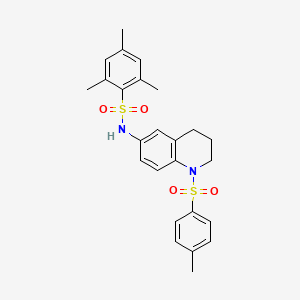
![2-(2-Chloro-6-fluorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone](/img/structure/B2618971.png)
![Methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2618972.png)
![1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2618974.png)
![9-((4-(3,4-dimethoxybenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2618975.png)
![8-(4-Ethoxyphenyl)-1-methyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2618976.png)

